molecular formula C5H10O3 B1606262 2-Ethoxy-1,3-dioxolane CAS No. 4544-20-1

2-Ethoxy-1,3-dioxolane

Cat. No.: B1606262
CAS No.: 4544-20-1
M. Wt: 118.13 g/mol
InChI Key: WXYRUZUVDZGWQO-UHFFFAOYSA-N
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Description

2-Ethoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. It is a cyclic acetal formed by the reaction of ethylene glycol with an aldehyde or ketone. This compound is known for its stability and versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxy-1,3-dioxolane can be synthesized through the condensation of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. One common method involves the use of ethanol and carbonyl compounds, which results in a high yield of the reaction product . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may include the use of dehydrating agents such as dimethyldichlorosilane to remove water and drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium tr

Properties

IUPAC Name

2-ethoxy-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-2-6-5-7-3-4-8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYRUZUVDZGWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349109
Record name 2-ethoxy-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-20-1
Record name 2-ethoxy-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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